molecular formula C6H5BrN4 B11888852 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B11888852
M. Wt: 213.03 g/mol
InChI Key: PWSYVNYGDQYYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 4-position and an amino group at the 3-position of the pyrazolo[3,4-b]pyridine core makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazolopyridine . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Scientific Research Applications

Chemistry: 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors can be used to study their functions or as therapeutic agents .

Medicine: The compound has shown promise in the development of anti-cancer drugs. Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt cell signaling pathways that are essential for cell proliferation and survival, making it effective in cancer treatment . The molecular targets include various receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H3,8,9,10,11)

InChI Key

PWSYVNYGDQYYQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)N)Br

Origin of Product

United States

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